Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate is a bicyclic azetidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a hydroxyl group, and a 2-oxopropyl substituent at the 3-position of the azetidine ring. The Boc group enhances solubility and stability during synthetic processes, while the hydroxyl and ketone functionalities contribute to its reactivity in further derivatization. Its synthesis typically involves multi-step procedures, including alkylation or condensation reactions, as seen in related azetidine derivatives .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-8(13)5-11(15)6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRMXIXLBIZMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with an appropriate ketone, such as acetone, under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often require strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate has several applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring and hydroxy group may play a role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural differences between the target compound and analogous azetidine derivatives:
Key Observations:
- Functional Group Impact : The target compound’s hydroxyl and ketone groups contrast with fluorinated analogs (e.g., 3-fluoro derivatives in ), which may improve metabolic stability. The α,β-unsaturated ester in introduces conjugation, enhancing reactivity in Michael additions.
- Biological Activity: While the indolin-2-one analog exhibits explicit NO inhibition, the azetidine core in the target compound may alter binding affinity due to ring strain and conformational differences.
Physicochemical Properties
- Solubility : The Boc group enhances solubility in organic solvents (e.g., CH₂Cl₂, EtOAc) compared to unprotected azetidines .
- Stability : Fluorinated analogs (e.g., ) exhibit improved stability under acidic/basic conditions due to the strong C-F bond.
- Reactivity : The target compound’s hydroxyl group may participate in hydrogen bonding, while ketones enable nucleophilic additions, contrasting with the electrophilic character of α,β-unsaturated esters in .
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